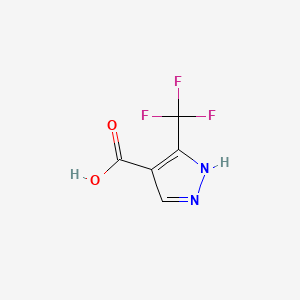

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)3-2(4(11)12)1-9-10-3/h1H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKMTORCXXPIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021462 | |

| Record name | 3-Trifluoromethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543739-84-0 | |

| Record name | 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543739-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Trifluoromethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Value of a Fluorinated Pyrazole Scaffold

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

In the landscape of modern synthetic chemistry and drug discovery, certain molecular scaffolds consistently emerge as "privileged structures"—frameworks that can be readily modified to interact with a wide array of biological targets. The pyrazole ring is a quintessential example of such a scaffold, prized for its metabolic stability and versatile synthetic handles.[1][2][3] When combined with the unique properties of a trifluoromethyl (CF₃) group—a substituent known to enhance metabolic stability, lipophilicity, and receptor binding affinity—the resulting molecule becomes a powerful building block for novel chemical entities.[4]

This guide provides a comprehensive technical overview of this compound, a key intermediate in the synthesis of advanced materials, agrochemicals, and, most notably, pharmaceuticals. We will delve into its fundamental properties, synthesis protocols, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Properties and Characterization

This compound is a white to off-white solid at room temperature. The strategic placement of the electron-withdrawing trifluoromethyl and carboxylic acid groups on the pyrazole core dictates its chemical reactivity and physical properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 180590-77-2 | - |

| Molecular Formula | C₅H₃F₃N₂O₂ | [5] |

| Molecular Weight | 180.08 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 134-138 °C (for 1-phenyl derivative) | [6] |

Note: The melting point can vary depending on the substituent on the N1 position of the pyrazole ring. The value provided is for a common derivative, as the parent compound's data is less frequently reported.

Synthesis Pathway and Experimental Protocol

The synthesis of pyrazole carboxylic acids often relies on the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For this compound and its esters, a common and efficient route involves the reaction of a substituted hydrazine with an ethoxymethylenemalonate precursor bearing a trifluoromethyl group.

Synthetic Workflow Overview

The following diagram illustrates a generalized, two-step synthetic pathway to produce N-substituted this compound derivatives, which are common precursors to a wide range of biologically active molecules.

Caption: Generalized synthetic workflow for N-substituted pyrazole carboxylic acids.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This protocol describes a reliable method for synthesizing a representative N-substituted analog. The choice of an N-phenyl substituent is common in medicinal chemistry scaffolds.

Materials:

-

Phenylhydrazine

-

Ethyl (ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

-

Ethanol (absolute)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, concentrated)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

Step 1: Synthesis of Ethyl 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.

-

Reagent Addition: Add ethyl (ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.05 eq) to the solution. The slight excess ensures the complete consumption of the hydrazine starting material.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Workup: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the ethyl ester intermediate. This intermediate can be purified by flash column chromatography on silica gel if necessary, though it is often carried forward to the next step without extensive purification.

Step 2: Hydrolysis to 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

-

Saponification: Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add sodium hydroxide (2.0-3.0 eq) and stir the mixture vigorously at room temperature overnight. The use of a co-solvent like THF is crucial to ensure the miscibility of the organic ester and the aqueous base.

-

Acidification: After the hydrolysis is complete (as confirmed by TLC), cool the reaction vessel in an ice bath. Slowly and carefully add concentrated HCl to acidify the mixture to a pH of ~2. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.[7] Dry the purified solid under vacuum.

Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone in the development of targeted therapeutics. Its derivatives have demonstrated a wide spectrum of pharmacological activities.[2][8][9]

As a Scaffold for Enzyme Inhibitors

The pyrazole core is an effective bioisostere for other aromatic systems and can engage in crucial hydrogen bonding and hydrophobic interactions within enzyme active sites. The carboxylic acid moiety provides a key attachment point for further chemical elaboration into amides, esters, and other functional groups.[4]

Example: Cyclooxygenase (COX) Inhibitors Derivatives of this scaffold have been synthesized and evaluated as inhibitors of COX-1 and COX-2, enzymes central to the inflammatory pathway.[7] The general structure involves converting the carboxylic acid to an amide.

Caption: Elaboration of the core scaffold into potent amide-based inhibitors.

One study reported that certain N-aryl carboxamide derivatives exhibited potent in vitro inhibitory activity against COX enzymes, with some compounds showing selectivity for COX-2.[7] For example, compound 3d in the cited study showed a COX-2 IC₅₀ value of 4.92 µM.[7] This highlights the scaffold's utility in generating targeted anti-inflammatory agents.

Anticancer and Antimicrobial Activity

The pyrazole nucleus is present in numerous approved drugs and clinical candidates for various diseases.[10] Its derivatives have been investigated for a range of biological effects:

-

Anticancer: Some pyrazole-based compounds act as inhibitors of protein kinases, which are often dysregulated in cancer.[10][11][12] The scaffold can be tailored to fit into the ATP-binding pocket of these enzymes.

-

Antimicrobial: Pyrazole carboxylic acid derivatives have shown promising antibacterial and antifungal properties.[1][9]

-

Antiviral and Anti-tubercular: The versatility of the pyrazole structure has led to its exploration in developing agents against various infectious diseases.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its derivatives is essential. The following information is synthesized from available Safety Data Sheets (SDS).[13][14][15][16]

Hazard Identification

The compound and its close analogs are generally classified with the following hazards:

-

H312: Harmful in contact with skin.[17]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][18] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][18]

-

Keep away from strong oxidizing agents, acids, and bases.[13]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the synergistic benefits of the pyrazole core and trifluoromethyl substitution. Its synthetic accessibility and the broad biological activities exhibited by its derivatives make it a molecule of significant interest in drug discovery and materials science.[4][19] The protocols and data presented in this guide serve as a foundational resource for researchers aiming to harness the potential of this versatile scaffold in their scientific endeavors.

References

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. 1

-

Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central. 7

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.

-

PubChem. (n.d.). 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information.

-

Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect.

-

Matrix Scientific. (n.d.). Safety Data Sheet.

-

Sener, A., et al. (2002). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate.

-

Sigma-Aldrich. (n.d.). 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

-

Fisher Scientific. (2014). Safety Data Sheet for Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

-

Echemi. (n.d.). 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Safety Data Sheets.

-

Aaron Chemicals. (2024). Safety Data Sheet for 1-(Oxan-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid.

-

ChemicalBook. (n.d.). 5-(trifluoromethyl)-1-(2-fluorophenyl)-1h-pyrazole-4-carboxylic acid.

-

Caruso, F., et al. (2009). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information.

-

Google Patents. (n.d.). US9796709B2 - 5-hydroxy-4-(trifluoromethyl)pyrazolopyridine derivative.

-

TCI Chemicals. (2018). Safety Data Sheet for 1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic Acid.

-

Justia Patents. (2022). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof.

-

ResearchGate. (2009). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid.

-

ResearchGate. (n.d.). Figure S21. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole (4m) in CDCl3.

-

Benchchem. (n.d.). Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry.

-

Parchem. (n.d.). This compound (Cas 1259932-11-0).

-

PubChem. (n.d.). 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information.

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.

-

MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.

-

Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

Sigma-Aldrich. (n.d.). 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 97.

-

Amerigo Scientific. (n.d.). 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (97%).

-

MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

-

Santa Cruz Biotechnology. (n.d.). 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid.

-

Google Patents. (2016). United States Patent.

-

BLDpharm. (n.d.). 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

-

MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.

-

J&K Scientific. (n.d.). 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

PubMed. (n.d.). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis.

-

PubMed. (n.d.). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. parchem.com [parchem.com]

- 6. 1-苯基-5-三氟甲基-1H-吡唑-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. aaronchem.com [aaronchem.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C11H7F3N2O2 | CID 688699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. matrixscientific.com [matrixscientific.com]

- 19. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Heterocycle

5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its structure, which marries the versatile pyrazole core with the unique properties of a trifluoromethyl group, makes it a highly valuable building block for the synthesis of novel therapeutic agents. The strategic placement of the trifluoromethyl group can profoundly influence the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, offering insights for researchers engaged in the development of new pharmaceuticals.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of the fundamental properties of a chemical entity are paramount for its effective use in research and development.

| Identifier | Value | Source |

| CAS Number | 1259932-11-0 | , |

| Molecular Formula | C₅H₃F₃N₂O₂ | |

| Molecular Weight | 180.08 g/mol | |

| InChI | InChI=1S/C5H3F3N2O2/c6-5(7,8)3-2(4(11)12)1-9-10-3/h1H,(H,9,10)(H,11,12) | |

| SMILES | OC(=O)C1=C(NN=C1)C(F)(F)F |

While detailed experimental data on the physicochemical properties of the unsubstituted parent compound are not extensively published, properties can be predicted based on its structure and comparison with related analogues. The presence of both a carboxylic acid group and a trifluoromethyl group suggests a compound with a unique balance of polarity and lipophilicity.

Synthesis and Reactivity: A Versatile Chemical Hub

The synthesis of pyrazole-4-carboxylic acids often involves the cyclization of a hydrazine with a suitably functionalized three-carbon precursor. A common strategy for this class of compounds involves the reaction of a hydrazine with a derivative of an α,β-unsaturated carbonyl compound.

General Synthetic Workflow

A plausible synthetic route to this compound is outlined below. This generalized pathway is based on established pyrazole syntheses and highlights the key transformations.

Caption: Generalized synthetic workflow for this compound.

Key Experimental Considerations:

-

Choice of Precursors: The selection of the initial 1,3-dicarbonyl compound containing a trifluoromethyl group is critical. Its reactivity and the nature of the leaving groups will influence the reaction conditions required for efficient cyclization.

-

Reaction Conditions for Cyclization: The condensation reaction with hydrazine is typically carried out in a suitable solvent, and the temperature can be varied to control the reaction rate and minimize side products.

-

Hydrolysis of the Ester Intermediate: The final step involves the hydrolysis of the carboxylate ester to the desired carboxylic acid. This is often achieved under basic or acidic conditions, followed by neutralization to precipitate the product.

Reactivity Profile:

The reactivity of this compound is characterized by the interplay of its functional groups:

-

The Pyrazole Ring: This aromatic heterocycle can undergo electrophilic substitution, although the electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups can influence the position and rate of these reactions. The nitrogen atoms of the pyrazole ring also offer sites for alkylation or acylation.[1]

-

The Carboxylic Acid Group: This functional group is a key handle for further synthetic transformations. It can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides, providing a gateway to a diverse range of more complex molecules. This reactivity is central to its application in drug discovery, enabling the coupling of the pyrazole core to other pharmacophoric fragments.

-

The Trifluoromethyl Group: The CF₃ group is generally stable under many reaction conditions. Its strong electron-withdrawing nature influences the acidity of the carboxylic acid and the overall electronic properties of the pyrazole ring.

Applications in Drug Discovery and Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its derivatives have shown a broad spectrum of biological activities.

Role as a Bioisostere and Pharmacophore Enhancer:

The trifluoromethyl group is often incorporated into drug candidates as a bioisostere for other chemical groups, such as a methyl or chloro group. The unique properties of the CF₃ group, including its size, electronegativity, and lipophilicity, can lead to improved:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

-

Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to enhanced binding affinity and potency.

-

Lipophilicity: The introduction of a CF₃ group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

Therapeutic Areas of Interest:

Derivatives of trifluoromethyl-substituted pyrazoles have been investigated for a wide range of therapeutic applications, including:

-

Anti-inflammatory Agents: Many pyrazole derivatives have been shown to exhibit anti-inflammatory properties.

-

Anticancer Agents: The pyrazole scaffold is found in a number of compounds with demonstrated anticancer activity.[2]

-

Antimicrobial Agents: The structural motif is also present in compounds with antibacterial and antifungal properties.[2]

-

Antiviral and Antidepressant Activities: The versatility of the pyrazole core extends to potential applications in treating viral infections and central nervous system disorders.[2]

The general importance of the pyrazole scaffold in medicinal chemistry is well-documented, with numerous derivatives finding use as analgesics, antipyretics, and anti-inflammatory drugs.[3]

Caption: The role of this compound as a versatile scaffold.

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. In case of dust formation, a respirator may be necessary.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

The safety profiles of related N-substituted pyrazole carboxylic acids often indicate potential for skin and eye irritation, and they may be harmful if swallowed or inhaled.[4][5][6]

Conclusion

This compound stands out as a strategically important building block in the field of drug discovery. Its unique combination of a versatile pyrazole core and a property-enhancing trifluoromethyl group provides a robust platform for the development of novel therapeutic agents with improved pharmacological profiles. While detailed experimental data for the parent compound is somewhat limited in the public domain, the extensive research on its derivatives underscores the immense potential of this scaffold. A thorough understanding of its synthesis, reactivity, and biological significance is crucial for researchers aiming to leverage its advantages in the design of next-generation medicines.

References

- Caruso, F., et al. (2009). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2173.

-

Thoreauchem. (n.d.). This compound-1259932-11-0. Retrieved from [Link]

-

Aaron Chemicals LLC. (2024). Safety Data Sheet. Retrieved from [Link]

-

Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 471-482.

-

Slideshare. (n.d.). Unit 4 Pyrazole. Retrieved from [Link]

Sources

- 1. Unit 4 Pyrazole | PDF [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aaronchem.com [aaronchem.com]

- 6. echemi.com [echemi.com]

The Trifluoromethyl Group's Enduring Impact on Pyrazole Chemistry: A Technical Guide for Drug Discovery

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry and agrochemical research, the pyrazole nucleus stands as a "privileged scaffold," a core structure consistently found in a multitude of biologically active compounds.[1][2] Its metabolic stability and versatile synthetic handles have made it a cornerstone of drug design.[3] However, the true potential of this heterocycle was unlocked with the introduction of the trifluoromethyl (CF₃) group. This seemingly simple substitution dramatically reshapes the molecule's electronic and physical properties, bestowing upon it enhanced metabolic stability, increased lipophilicity, and modulated acidity.[3][4] These features are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a comprehensive technical overview of the physical and chemical properties of trifluoromethylated pyrazoles, offering field-proven insights into their behavior and synthesis. We will explore the fundamental causality behind their unique characteristics and provide robust, self-validating experimental methodologies for their synthesis and characterization, designed for researchers, scientists, and drug development professionals.

The Dominant Influence: Electronic and Steric Effects of the CF₃ Group

The trifluoromethyl group is a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I). The high electronegativity of the three fluorine atoms pulls electron density away from the pyrazole ring. This electronic perturbation is the root cause of the significantly altered properties of trifluoromethylated pyrazoles compared to their non-fluorinated parent.

This inductive effect lowers the electron density across the entire pyrazole ring, influencing the acidity of the N-H proton and the reactivity of the ring carbons toward electrophilic or nucleophilic attack. Understanding this fundamental principle is key to predicting and manipulating the chemical behavior of these molecules.

Core Physical Properties: A Comparative Analysis

The incorporation of a CF₃ group significantly alters the fundamental physicochemical properties of the pyrazole scaffold. These changes are crucial for drug development, influencing everything from solubility to membrane permeability. The strong electron-withdrawing nature of the CF₃ group generally increases the acidity (lowers the pKa) of the N-H proton and enhances lipophilicity (raises the logP).[5]

| Property | Pyrazole (Parent) | 3-(Trifluoromethyl)pyrazole | 4-(Trifluoromethyl)pyrazole | Rationale for Change & Citation |

| Melting Point (°C) | 67-70[6] | 45-47[7] | 76-78[8] | Changes in molecular weight, polarity, and crystal packing efficiency.[3] |

| Boiling Point (°C) | 186-188[6] | 70 (at 2 mmHg)[7] | 177.7 (Predicted)[8] | Dependent on intermolecular forces and molecular weight. |

| pKa (Acidity) | ~14 (deprotonation)[9] 2.49 (protonation)[6] | 10.56 (Predicted)[7] | Not readily available | The CF₃ group's strong inductive effect stabilizes the pyrazolate anion, increasing N-H acidity.[5] |

| logP (Lipophilicity) | 0.26 - 0.33[6][10] | Not readily available | 1.29[8] | The CF₃ group is highly lipophilic, significantly increasing the octanol-water partition coefficient.[4][5] |

Table 1. Comparative physical properties of pyrazole and its trifluoromethylated isomers.

Chemical Properties and Reactivity

The electronic impact of the CF₃ group profoundly influences the chemical reactivity of the pyrazole ring, particularly in reactions involving the ring nitrogen and carbon atoms.

Acidity and Basicity

As shown in Table 1, the N-H proton of a trifluoromethylated pyrazole is significantly more acidic than that of the parent pyrazole. The pKa drops considerably, making deprotonation with common bases (e.g., NaH, K₂CO₃) facile. This enhanced acidity is a direct consequence of the inductive stabilization of the resulting pyrazolate anion by the CF₃ group.[5] Conversely, the basicity of the pyridine-like nitrogen (N2) is reduced, making protonation less favorable.

N-Alkylation and N-Arylation: A Matter of Regioselectivity

The N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers, a persistent challenge in synthetic design.[9] In trifluoromethylated pyrazoles, the outcome is a delicate balance of steric hindrance and electronics.

-

Steric Hindrance: Alkylation at the nitrogen adjacent to a bulky substituent is generally disfavored.

-

Electronic Effects: The electron-withdrawing CF₃ group decreases the nucleophilicity of the adjacent nitrogen atom (N1 in 3-CF₃-pyrazole).

Often, alkylation occurs preferentially at the nitrogen atom further away from the CF₃ group (N2). However, the regioselectivity can be controlled and even reversed by tuning reaction conditions (e.g., base, cation, solvent) or by modifying other functional groups on the pyrazole ring.[1][11] For instance, using NaH as a base may favor one isomer, while K₂CO₃ may favor the other.[1] This tunability is a powerful tool for synthetic chemists.

Ring Reactivity: Electrophilic and Nucleophilic Substitution

The pyrazole ring is generally considered electron-rich and susceptible to electrophilic substitution, primarily at the C4 position. However, the powerful deactivating effect of the CF₃ group makes electrophilic substitution on trifluoromethylated pyrazoles significantly more challenging.

Conversely, this deactivation makes the ring more susceptible to nucleophilic attack, although such reactions are less common. A more practical approach to functionalizing the carbon framework is through directed metalation followed by electrophilic quenching. For example, treatment of a 1-aryl-3-CF₃-pyrazole with n-butyllithium (n-BuLi) can selectively deprotonate the C5 position, allowing for the introduction of an electrophile (like iodine) at that site. In contrast, direct iodination using an oxidant like ceric ammonium nitrate (CAN) and I₂ can selectively functionalize the C4 position.[12] This orthogonal reactivity provides strategic pathways to complex, polysubstituted trifluoromethylated pyrazoles.

Synthesis and Characterization: A Validated Protocol

The most common and robust method for constructing the trifluoromethylated pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine.[12][13][14]

Experimental Protocol: Synthesis of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole

This protocol details the synthesis via the condensation of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione with hydrazine hydrate. This procedure is designed to be self-validating through clear checkpoints and characterization steps.

Reactants:

-

4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 eq)

-

Hydrazine hydrate (~64-65% solution, 1.0 eq)

-

Ethanol (as solvent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-1-phenyl-1,3-butanedione (e.g., 10 mmol, 2.16 g). Dissolve the starting material in ethanol (e.g., 50 mL).

-

Reagent Addition: Add hydrazine hydrate (e.g., 10 mmol, ~0.5 mL) to the solution at room temperature. Insight: The reaction is typically exothermic. For larger-scale reactions, consider cooling the flask in an ice bath during addition.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4 hours.[15]

-

Monitoring (Self-Validation Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). Spot the starting dicarbonyl and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add water to the flask to precipitate the product.[15]

-

Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold water. The product can be further purified by recrystallization from ethanol to yield the pure pyrazole.

-

Characterization: Dry the purified product and determine its mass and percent yield. Characterize the compound using the following methods:

-

Melting Point: Compare the observed melting range with literature values. A sharp melting range is indicative of high purity.

-

NMR Spectroscopy (in CDCl₃ or DMSO-d₆):

-

¹H NMR: Expect a singlet for the C4-H proton (typically ~6.7 ppm for a 1-phenyl-3-CF₃-5-Ph analogue) and multiplets for the phenyl group protons.[16] A broad singlet for the N-H proton will also be present.

-

¹³C NMR: Expect characteristic signals for the pyrazole ring carbons and the phenyl carbons. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling.[16]

-

¹⁹F NMR: Expect a sharp singlet for the CF₃ group, typically in the range of -60 to -70 ppm (relative to CFCl₃).[17][18]

-

-

Mass Spectrometry (MS): Confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Conclusion: A Versatile Tool for Modern Chemistry

Trifluoromethylated pyrazoles are more than just fluorinated heterocycles; they are precision tools for the modern medicinal and agricultural chemist. The CF₃ group acts as a powerful modulator of physical and chemical properties, offering a predictable means to enhance molecular characteristics critical for biological efficacy. By understanding the fundamental electronic influences of this group, researchers can rationally design synthetic strategies, control reaction outcomes, and fine-tune molecular properties. The robust and scalable synthetic methods, such as the Knorr synthesis, ensure that this valuable class of compounds remains readily accessible, paving the way for the continued discovery of novel drugs and advanced materials.

References

-

Edilova, Y., Kudyakova, Y. S., Osipova, E. A., & Bazhin, D. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

-

National Center for Biotechnology Information (n.d.). Pyrazole. PubChem Compound Database. Retrieved from [Link]

- (Reference not used in final text)

- (Reference not used in final text)

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Fun, H.-K. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(15), 4483. [Link]

- (Reference not used in final text)

-

Kuchar, M., Utecht, G., Jasiński, M., & Mlostoń, G. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(12), 2356–2361. [Link]

- (Reference not used in final text)

- (Reference not used in final text)

-

Lee, H. J., & Basse, N. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 56(4), 309–316. [Link]

- (Reference not used in final text)

-

Mohammadi, A., & Saeedi, M. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Serbian Chemical Society, 79(1), 1-9. [Link]

- (Reference not used in final text)

-

Edilova, Y., Kudyakova, Y. S., Osipova, E. A., & Bazhin, D. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

-

Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

- (Reference not used in final text)

- (Reference not used in final text)

-

Slideshare. (2017). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

-

Edilova, Y., Kudyakova, Y. S., Osipova, E. A., & Bazhin, D. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

-

Utecht-Jasińska, G., Jasiński, M., & Mlostoń, G. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 17, 1836-1843. [Link]

- (Reference not used in final text)

- (Reference not used in final text)

-

Seik, W., Tiekink, E. R. T., & Fun, H.-K. (2011). 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2442. [Link]

- (Reference not used in final text)

- (Reference not used in final text)

- (Reference not used in final text)

- (Reference not used in final text)

-

Kumar, A., & Yadav, G. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 33(4), 1629-1641. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 52222-73-8 | 4-(trifluoromethyl)-1H-pyrazole [fluoromart.com]

- 6. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. guidechem.com [guidechem.com]

- 9. Pyrazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]

- 10. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jk-sci.com [jk-sci.com]

- 13. name-reaction.com [name-reaction.com]

- 14. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 15. 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 19F [nmr.chem.ucsb.edu]

A Comprehensive Technical Guide to Pyrazole Carboxylic Acids for Researchers and Drug Development Professionals

Abstract

Pyrazole carboxylic acids represent a cornerstone in modern medicinal and materials chemistry. This in-depth guide provides a thorough exploration of their synthesis, physicochemical properties, and diverse applications, with a particular focus on their pivotal role in drug discovery. We delve into the strategic considerations behind synthetic route selection and highlight the critical interplay between structure and function. Detailed experimental protocols and data analysis provide a practical framework for researchers, offering insights into the causality behind experimental choices and ensuring scientific integrity.

Introduction: The Enduring Significance of the Pyrazole Carboxylic Acid Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its prevalence stems from its metabolic stability and its ability to participate in a wide range of non-covalent interactions. The incorporation of a carboxylic acid moiety further enhances its utility, providing a crucial interaction point with biological targets and improving pharmacokinetic properties. Pyrazole carboxylic acids are integral components of numerous approved drugs, agrochemicals, and functional materials, underscoring their broad and sustained importance in chemical science.[1][2]

This guide offers a technical narrative that bridges fundamental principles with practical application, empowering researchers to make informed decisions in the synthesis and application of these versatile molecules.

Synthetic Strategies: Crafting the Pyrazole Carboxylic Acid Core

The synthesis of pyrazole carboxylic acids can be broadly categorized into two primary approaches: the construction of the pyrazole ring with a pre-installed carboxyl group or its precursor, and the post-functionalization of a pre-formed pyrazole ring. The selection of a synthetic strategy is dictated by the desired substitution pattern and the availability of starting materials.

Ring Construction Strategies

A foundational method for pyrazole synthesis is the reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] This method provides a direct route to pyrazole carboxylic acids when the dicarbonyl component bears a carboxylic acid or ester group.

Mechanism: The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A key consideration, especially with unsymmetrical dicarbonyls and substituted hydrazines, is the regioselectivity of the reaction.

Experimental Protocol: Synthesis of 1-Phenyl-5-methyl-1H-pyrazole-3-carboxylic acid

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxovalerate (1.0 eq) in ethanol and add phenylhydrazine (1.0 eq).

-

Reflux: Heat the mixture to reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, add an aqueous solution of sodium hydroxide (2.0 eq) and stir at reflux for an additional 2 hours to facilitate ester hydrolysis.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.

-

Isolation: The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the desired pyrazole carboxylic acid.

Causality: The use of a β-ketoester as the dicarbonyl component directly installs a latent carboxylic acid at the 3-position of the pyrazole ring. The final hydrolysis step is essential for converting the ester to the desired carboxylic acid.

[3+2] Cycloaddition reactions, particularly those involving nitrile imines and alkynes, offer a powerful and often regioselective method for constructing the pyrazole core.

Workflow: Nitrile Imine Cycloaddition

Caption: [3+2] Cycloaddition approach to pyrazole carboxylic acids.

Post-functionalization of the Pyrazole Ring

In certain cases, it is more efficient to introduce the carboxylic acid group onto a pre-existing pyrazole scaffold.

Directed ortho-metalation (DoM), followed by quenching with carbon dioxide, is a powerful strategy for the regioselective introduction of a carboxylic acid group. The directing group, often a substituent on the pyrazole nitrogen, dictates the site of metalation.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-5-carboxylic acid

-

Metalation: To a solution of 1-phenylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 1 hour.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution for 30 minutes.

-

Quench: Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Acidify the aqueous layer with 1M HCl and extract again with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Trustworthiness: The low temperature of -78 °C is critical to prevent side reactions and ensure the stability of the lithiated intermediate. Anhydrous conditions are paramount, as organolithium reagents are highly reactive toward water.

Physicochemical Properties: The Molecular Basis of Function

The physicochemical properties of pyrazole carboxylic acids are pivotal to their biological activity and material applications.

| Property | Typical Range/Value | Significance |

| pKa | 3 - 5 | Influences the ionization state at physiological pH, impacting solubility and target binding. |

| LogP | 1 - 3 | A measure of lipophilicity, affecting membrane permeability and pharmacokinetic profiles. |

| Solubility | Variable | Crucial for formulation and bioavailability. The carboxylic acid group generally enhances aqueous solubility. |

| Hydrogen Bonding | Donor and Acceptor | The pyrazole ring nitrogens and the carboxylic acid group are excellent hydrogen bond donors and acceptors, facilitating interactions with biological targets. |

Data Interpretation: A lower pKa indicates a stronger acid, which will be predominantly in its anionic carboxylate form at a physiological pH of 7.4. This charged species can form strong ionic interactions with positively charged residues in a protein's active site.

Applications: From the Clinic to the Field

The versatility of the pyrazole carboxylic acid scaffold is evident in its wide array of applications.

Medicinal Chemistry

Pyrazole carboxylic acids are prominent in several therapeutic areas due to their favorable drug-like properties.[4]

-

Anti-inflammatory Agents: The blockbuster drug Celecoxib (Celebrex®), a selective COX-2 inhibitor, features a pyrazole core. While not a carboxylic acid itself, its synthesis often proceeds through a pyrazole carboxylic acid intermediate.[5][6][7] The pyrazole scaffold is crucial for its selective binding to the COX-2 enzyme.[8]

-

Antiviral Agents: Pyrazole-3-carboxylic acid derivatives have been identified as inhibitors of the dengue virus protease, demonstrating their potential in the development of novel antiviral therapies.[9]

-

Anticancer Agents: Numerous pyrazole carboxylic acid derivatives have been investigated for their anticancer properties, with some exhibiting potent activity against various cancer cell lines.[10]

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

Caption: Inhibition of prostaglandin synthesis via COX-2 by pyrazole-based inhibitors.

Agrochemicals

The pyrazole scaffold is a key component in many modern herbicides and insecticides.[11][12][13] For instance, Pyrazosulfuron-ethyl, a widely used herbicide, is synthesized from a pyrazole carboxylate intermediate.[14] The specific substitution pattern on the pyrazole ring allows for the fine-tuning of the compound's herbicidal activity and crop selectivity.

Materials Science

The ability of pyrazole carboxylic acids to coordinate with metal ions has led to their use as organic linkers in the construction of Metal-Organic Frameworks (MOFs).[15] These materials have potential applications in gas storage, separation, and catalysis.

Conclusion and Future Perspectives

Pyrazole carboxylic acids are a mature yet continually evolving class of compounds. Their synthetic accessibility, tunable physicochemical properties, and diverse biological activities ensure their continued relevance in drug discovery, agrochemicals, and materials science. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the design of advanced materials with tailored properties.

References

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

-

Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Available at: [Link]

-

The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. ijcrt.org. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]

-

The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. Available at: [Link]

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available at: [Link]

-

Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. PubMed. Available at: [Link]

-

Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PubMed Central. Available at: [Link]

-

1H-Pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

-

Pyrazole-4-carboxylic acid. PubChem. Available at: [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate. Available at: [Link]

-

Beyond Fungicides: Exploring the Material Science Applications of Pyrazole Carboxylic Acids. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ingentaconnect.com. Available at: [Link]

-

CID 66846971. PubChem. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. royal-chem.com [royal-chem.com]

- 13. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Discovery and History of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid stands as a pivotal structural motif in modern medicinal and agricultural chemistry. Its discovery and the subsequent evolution of its synthesis have paved the way for the development of a multitude of biologically active compounds. The strategic incorporation of a trifluoromethyl group onto the pyrazole-4-carboxylic acid scaffold imparts unique physicochemical properties, such as enhanced metabolic stability and binding affinity, making it a privileged core in drug design. This guide provides a comprehensive overview of the historical context of its discovery, the evolution of its synthetic methodologies, and the fundamental chemical principles that underpin its preparation. Detailed experimental protocols for key synthetic routes are provided, offering field-proven insights for researchers engaged in the synthesis and application of this important heterocyclic compound.

Introduction: The Rise of a Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone in the development of therapeutic agents since its discovery by Ludwig Knorr in 1883.[1] The journey to this compound, however, represents a significant leap forward, merging classical heterocyclic chemistry with the burgeoning field of organofluorine chemistry. The introduction of the trifluoromethyl (CF₃) group is a widely employed strategy in drug discovery to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[2] This strategic fluorination often leads to improved pharmacokinetic profiles and enhanced biological activity.

The title compound has emerged as a critical intermediate in the synthesis of a diverse range of pharmaceuticals and agrochemicals.[3] Its historical development is not merely a chronicle of synthetic modifications but a reflection of the growing understanding of structure-activity relationships and the demand for more effective and stable chemical entities.

Historical Perspective and Discovery

While the precise first synthesis of this compound is not pinpointed to a single seminal publication in the readily available literature, its discovery can be understood as a logical progression from the well-established Knorr pyrazole synthesis and the increasing availability of trifluoromethylated building blocks in the mid-to-late 20th century.

The foundational chemistry for creating the pyrazole-4-carboxylic acid core was laid long before the advent of practical organofluorine chemistry. The classical approach involves the condensation of a β-ketoester with a one-carbon unit, such as triethyl orthoformate or dimethylformamide dimethyl acetal (DMFDMA), to form an activated enol ether. This intermediate is then cyclized with hydrazine to yield the pyrazole-4-carboxylate ester.

The discovery and development of the blockbuster anti-inflammatory drug Celecoxib by G.D. Searle & Company in the 1990s marked a pivotal moment for trifluoromethyl-substituted pyrazoles.[4][5] Celecoxib, which features a 1,5-diaryl-3-(trifluoromethyl)pyrazole core, underscored the profound impact of the CF₃ group on biological activity, specifically in achieving selective inhibition of the COX-2 enzyme.[4][6] This success spurred intense research into other trifluoromethylated pyrazole isomers and derivatives, including the this compound scaffold, as chemists sought to explore the full potential of this privileged structural motif.

Foundational Synthetic Strategies

The most logical and historically significant route to this compound and its esters is a multi-step sequence starting from ethyl 4,4,4-trifluoroacetoacetate (ETFAA), a readily available trifluoromethylated building block. This pathway is an exemplary case of applying classical named reactions to modern synthetic challenges.

The Claisen-Knorr Pathway: A Step-by-Step Analysis

This synthetic route can be dissected into three critical steps: activation of the β-ketoester, cyclization with hydrazine, and final hydrolysis. The causality behind each experimental choice is crucial for achieving high yields and purity.

Step 1: Formation of the Enol Ether Intermediate

The initial step involves the reaction of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with a one-carbon electrophile to form an activated intermediate, typically ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. This reaction is essential as it introduces the carbon atom that will become C4 of the pyrazole ring and provides the necessary functionality for the subsequent cyclization.

-

Reagent Selection:

-

Triethyl Orthoformate (HC(OEt)₃): In the presence of an acid anhydride (e.g., acetic anhydride), triethyl orthoformate serves as an effective C1 synthon. The anhydride acts as a water scavenger, driving the equilibrium towards the formation of the enol ether.

-

Dimethylformamide Dimethyl Acetal (DMFDMA): This reagent offers a milder alternative for the formation of a related enaminone intermediate, ethyl 2-[(dimethylamino)methylene]-4,4,4-trifluoro-3-oxobutanoate. DMFDMA is highly reactive and the reaction often proceeds under less harsh conditions than with triethyl orthoformate.

-

Step 2: Cyclization with Hydrazine

The cornerstone of pyrazole synthesis is the cyclocondensation reaction with hydrazine. The regioselectivity of this step is a critical consideration.

-

Mechanism: Hydrazine hydrate (N₂H₄·H₂O) is added to the enol ether or enaminone intermediate. The more nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon, followed by an intramolecular cyclization and elimination of water (or dimethylamine and ethanol) to form the stable aromatic pyrazole ring.

-

Regioselectivity: The reaction between the activated trifluoroacetylacetone derivative and hydrazine typically yields the 5-(trifluoromethyl)pyrazole isomer as the major product. This is due to the initial nucleophilic attack of hydrazine on the more electrophilic ketone carbonyl, which is activated by the electron-withdrawing trifluoromethyl group. The subsequent cyclization then proceeds to place the CF₃ group at the 5-position.

Step 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

-

Conditions: This is typically achieved by saponification using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.

The overall synthetic workflow is depicted in the following diagram:

Caption: Foundational synthetic pathway to this compound.

Detailed Experimental Protocols

The following protocols are representative of the established methods for the synthesis of this compound and its ethyl ester.

Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This two-step protocol provides a reliable method for the preparation of the ethyl ester intermediate.

Step A: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.), triethyl orthoformate (1.5 eq.), and acetic anhydride (2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-140 °C) for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, remove the volatile components (excess reagents and ethyl acetate byproduct) by distillation under reduced pressure. The crude product is often of sufficient purity for the next step, or it can be further purified by vacuum distillation.

Step B: Cyclization to Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

-

Reaction Setup: Dissolve the crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate from Step A in a suitable solvent such as ethanol or isopropanol.

-

Reagent Addition: Cool the solution in an ice bath and add hydrazine hydrate (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product as a solid.

Synthesis of this compound

-

Reaction Setup: Suspend ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq.) in a mixture of ethanol and water.

-

Reagent Addition: Add a solution of sodium hydroxide (2.0-3.0 eq.) in water to the suspension.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours, during which the solid should dissolve as the saponification proceeds. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. The product will precipitate as a white solid.

-

Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the pure this compound.

Comparative Analysis of Synthetic Routes

While the Claisen-Knorr pathway is the most established, other methods have been developed, particularly for creating substituted analogs. The choice of synthetic route often depends on the desired substitution pattern, scale, and available starting materials.

| Synthetic Route | Key Precursors | Advantages | Disadvantages | Typical Yields |

| Claisen-Knorr Pathway | ETFAA, Triethyl Orthoformate, Hydrazine | Well-established, reliable, uses readily available starting materials. | Can require harsh conditions (high temperatures); regioselectivity can be an issue with substituted hydrazines. | 60-80% over 2 steps |

| Enaminone Route | ETFAA, DMFDMA, Hydrazine | Milder conditions for the first step compared to triethyl orthoformate. | DMFDMA is more expensive; potential for dimethylamine byproducts. | 65-85% over 2 steps |

| [3+2] Cycloaddition | Trifluoromethylated Nitrile Imines, Acetylenic Esters | High regioselectivity, access to diverse substitution patterns. | Requires synthesis of specialized precursors (hydrazonoyl halides for nitrile imine generation). | Varies widely based on substrates |

Conclusion and Future Outlook

The discovery and synthetic development of this compound represent a classic example of how fundamental organic chemistry principles can be adapted to create molecules of significant industrial and pharmaceutical importance. The historical pathway, rooted in the Knorr pyrazole synthesis, has proven to be a robust and scalable method for its production. As a key building block, this compound continues to be a focus of research, with ongoing efforts to develop more efficient, greener, and diverse synthetic routes to both the parent molecule and its derivatives. The demand for novel therapeutics and agrochemicals will undoubtedly continue to drive innovation in the synthesis and application of this versatile and privileged scaffold.

References

- Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(9), 1138-1165.

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Pharmaceuticals, 15(7), 843. [Link]

-

Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 125-135. [Link]

-

Celecoxib History. (n.d.). News-Medical.net. Retrieved from [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]

- Drug spotlight, Celecoxib from G. D. Searle Company. (2013). New Drug Approvals.

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry. [Link]

- Process for the production of pyrazoles. (2008). EP2008996A1.

- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). WO2014120397A1.

- CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORIN

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 134. [Link]

-

New Synthesis of Fluorinated Pyrazoles. (2010). Organic Letters, 12(20), 4482-4485. [Link]

- Process for preparation of aminopyrazole. (2019). US10202352B2.

- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).

-

Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. (2022). Organic & Biomolecular Chemistry, 20(38), 7625-7630. [Link]

- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 134. [Link]

- Process for preparing alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylate and its analogs. (2015). WO2015085464A1.

-

Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (2012). Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 26(3), 470-474. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). Gazi University Journal of Science, 32(2), 645-654. [Link]

-

Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][4][7]triazol[4,3-a] pyrazine hydrochloride. (2012). CN102796104A.

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxyl

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (2015). Journal of the Serbian Chemical Society, 80(10), 1239-1247. [Link]

- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). WO2012025469A1.

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules, 24(2), 279. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules, 24(2), 279. [Link]

- Process for the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2016).

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Chemical and Pharmaceutical Research, 7(9), 89-105. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]

- 7. Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Key Intermediates in Pyrazole Synthesis

Introduction: The Enduring Significance of the Pyrazole Nucleus

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and drug development.[1][2][3] Its remarkable versatility and ability to modulate pharmacological activity have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[1][2] The enduring relevance of this scaffold drives continuous innovation in its synthesis. Understanding the strategic selection and application of key chemical intermediates is paramount for any researcher aiming to efficiently construct and diversify this privileged heterocyclic core.

This guide provides an in-depth exploration of the principal intermediates that form the foundation of pyrazole synthesis. We will move beyond a mere catalog of reactions to dissect the underlying logic, causality, and practical considerations that govern the choice of starting materials. The focus is on providing field-proven insights into how these intermediates are leveraged to control substitution patterns, achieve desired regioselectivity, and ultimately, accelerate the discovery of novel chemical entities.

I. The Archetype: 1,3-Dicarbonyls and Hydrazines in the Knorr Synthesis

The most classic and widely employed method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[1][3][4][5] This transformation remains a workhorse in synthetic chemistry due to its reliability and the ready availability of the requisite intermediates.[6]

Key Intermediates:

-

1,3-Dicarbonyl Compounds: This class includes β-diketones, β-ketoesters, and β-ketoaldehydes. Their defining feature is the presence of two electrophilic carbonyl carbons separated by a methylene group, creating a perfect C-C-C building block to react with the N-N nucleophilic unit of hydrazine.[1][7]

-

Hydrazine and its Derivatives: Hydrazine hydrate (N₂H₄·H₂O) provides the parent NH-pyrazole. Substituted hydrazines (R-NHNH₂) are critical for installing substituents at the N-1 position of the pyrazole ring, a common site for diversification in drug discovery programs.

Mechanism and Causality

The Knorr synthesis proceeds via an acid-catalyzed condensation-cyclization cascade.[5][7] The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. The choice of which carbonyl is attacked first is a critical determinant of the final product's regiochemistry, especially with unsymmetrical dicarbonyls.

Caption: Figure 2: Pyrazole Synthesis from α,β-Unsaturated Ketones.

This method provides excellent control over the substitution pattern at positions 3 and 5 of the pyrazole ring, which are derived directly from the substituents on the original α,β-unsaturated ketone.

III. The Rise of Multicomponent Reactions (MCRs)

Modern synthetic chemistry increasingly favors efficiency, atom economy, and operational simplicity. Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product containing portions of all reactants, have emerged as a powerful tool for pyrazole synthesis. [8][9][10]

Key Intermediates (Generated in situ):

The elegance of MCRs lies in the in situ generation of key intermediates. Instead of pre-forming and isolating a 1,3-dicarbonyl or an α,β-unsaturated ketone, these reactive species are created transiently within the reaction mixture. [6][8] A common four-component reaction for synthesizing highly substituted pyrano[2,3-c]pyrazoles involves: [9][11]1. An aldehyde 2. Malononitrile 3. A β-ketoester (e.g., ethyl acetoacetate) 4. Hydrazine hydrate

In this sequence, the aldehyde and malononitrile first undergo a Knoevenagel condensation to form an electron-deficient alkene (an excellent Michael acceptor). Simultaneously, the β-ketoester and hydrazine can react to form a pyrazolone intermediate. These two in situ-generated intermediates then react via a Michael addition and subsequent cyclization to rapidly assemble the complex pyranopyrazole scaffold. [8][11]

Caption: Figure 3: Logic Flow of a Four-Component Pyrazole Synthesis.

IV. Experimental Protocol: Iodine-Mediated Synthesis from an α,β-Unsaturated Ketone

This protocol is an example of a modern, metal-free, one-pot synthesis that leverages an α,β-unsaturated ketone and hydrazine with an in situ oxidation step, providing direct access to the aromatic pyrazole. [12][13] Reaction: Synthesis of 3,5-diphenyl-1H-pyrazole from Chalcone and Hydrazine Hydrate.

Materials:

-

Chalcone (1.0 mmol, 208 mg)

-

Hydrazine hydrate (2.0 mmol, 100 mg, ~97 µL)

-

Iodine (I₂) (1.2 mmol, 305 mg)

-

Ethanol (5 mL)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-